Pipecolyl-leucyl-glycinamide

Description

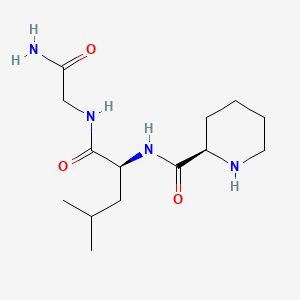

Structure

3D Structure

Properties

IUPAC Name |

(2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]piperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O3/c1-9(2)7-11(13(20)17-8-12(15)19)18-14(21)10-5-3-4-6-16-10/h9-11,16H,3-8H2,1-2H3,(H2,15,19)(H,17,20)(H,18,21)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLASRJQUZVWYAL-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H]1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908505 | |

| Record name | N-{1-Hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-4-methylpentan-2-yl}piperidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103616-64-4 | |

| Record name | Pipecolyl-leucyl-glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103616644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-4-methylpentan-2-yl}piperidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for Pipecolyl-leucyl-glycinamide and its Analogs

The creation of the tripeptide this compound relies on standard peptide synthesis techniques. The choice between solid-phase and solution-phase synthesis depends on factors such as the desired scale, purity requirements, and the specific sequence being assembled. libretexts.orgnih.gov

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by assembling amino acids step-by-step on a solid support, such as a resin. bachem.com This process simplifies purification, as by-products and excess reagents can be washed away while the growing peptide remains attached to the solid phase. bachem.com The general SPPS cycle involves the deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. bachem.combeilstein-journals.org This cycle is repeated until the desired peptide sequence is complete. beilstein-journals.org

The two most common orthogonal protection strategies in SPPS are the Boc/benzyl (B1604629) and the Fmoc/tBu schemes. bachem.comcsic.es The Fmoc/tBu strategy is often preferred due to the milder conditions required for removing the Fmoc group, which is typically done with a base like piperidine. libretexts.orgcsic.es

A significant challenge in the synthesis of peptides containing proline or its homologs like pipecolic acid is the propensity to form diketopiperazines. peptide.com This side reaction is particularly common in Fmoc-based syntheses at the dipeptide stage. peptide.com To mitigate this, specific resins such as 2-chlorotrityl chloride resin are recommended. The steric bulk of this resin hinders the formation of the cyclic diketopiperazine intermediate. peptide.compeptide.com Another strategy to circumvent this issue is to introduce the second and third amino acid residues as a pre-formed dipeptide unit, thus bypassing the problematic dipeptide-resin stage. peptide.compeptide.com

| Synthesis Strategy | Protecting Group | Key Considerations & Mitigations |

| Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu | Diketopiperazine Formation: A common side reaction with N-terminal pipecolic acid. peptide.comMitigation: Use of sterically hindered resins like 2-chlorotrityl chloride or coupling of a dipeptide unit. peptide.compeptide.com |

| Boc/benzyl | Less prone to diketopiperazine formation compared to Fmoc strategy under certain conditions. peptide.com |

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, was the original method developed for peptide synthesis. libretexts.orgnih.gov While often more labor-intensive than SPPS due to the need for purification of intermediates after each step, it remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to produce via SPPS. libretexts.orgnih.govresearchgate.net

The fundamental principle of LPPS involves the specific and sequential formation of peptide bonds between amino acids in a homogenous solution. beilstein-journals.org This requires the use of protecting groups for the amino and carboxyl functions that are not involved in the peptide bond formation to prevent random polymerization. libretexts.org Carboxyl groups are commonly protected as methyl or benzyl esters, while amino groups are often protected with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. libretexts.org The peptide bond is formed using a coupling agent, such as a carbodiimide, to activate the carboxylic acid group of the N-terminal amino acid. libretexts.org

Recent advancements in LPPS have focused on improving efficiency and sustainability. For example, the use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) allows for rapid peptide bond formation (within minutes) with minimal side reactions and water-soluble by-products, simplifying the purification process. mdpi.com Another approach, termed Group-Assisted Purification (GAP) chemistry, avoids traditional chromatography by using a protective group that facilitates purification, thereby reducing solvent use and waste. rsc.org

The incorporation of pipecolic acid, a six-membered ring homolog of proline, presents unique synthetic challenges. beilstein-journals.orgsigmaaldrich.com The synthesis of the pipecolic acid building block itself can be achieved through various routes. One common strategy involves the cyclization of α-amino acid derivatives. For instance, diazoketones derived from glutamic acid can be cyclized using rhodium complexes to form 5-oxopipecolic acid. sci-hub.se Another approach utilizes ring-closing metathesis (RCM) on allylated α-amine precursors derived from amino acids like serine. sci-hub.se

A highly efficient method for generating enantiomerically pure pipecolic acid derivatives involves starting from the chiral pool, such as using D-2-aminoadipic acid, a by-product from industrial antibiotic synthesis. beilstein-journals.org This starting material can be converted into a lactam to establish the six-membered ring, followed by late-stage functionalization using transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction to introduce various substituents. beilstein-journals.org

When incorporating the pipecolic acid residue into a peptide chain via SPPS, the primary challenge is preventing diketopiperazine formation, as previously discussed. peptide.com The use of 2-chlorotrityl chloride resin is a key strategy to suppress this intramolecular cyclization. peptide.compeptide.com Peptides incorporating pipecolic acid derivatives, such as 2,3-methanopipecolic acids, have been observed to have a significant preference for the cis isomer around the amide bond, a feature that can be exploited in designing conformationally defined peptidomimetics. acs.org

| Method for Pipecolic Acid Synthesis | Key Features |

| Cyclization of Diazoketones | Uses rhodium or ruthenium complexes to form 5-oxopipecolic acids from protected glutamic acid derivatives. sci-hub.se |

| Ring-Closing Metathesis (RCM) | Forms the pipecolic acid ring from an allylated amino acid precursor. sci-hub.se |

| Chiral Pool Synthesis | Starts with an enantiomerically pure precursor like D-2-aminoadipic acid, followed by cyclization and functionalization. beilstein-journals.org |

Design and Synthesis of this compound Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. upc.edu Key strategies in the design of peptidomimetics of this compound include introducing conformational constraints and modifying the peptide backbone.

Limiting the conformational flexibility of a peptide can lock it into its bioactive conformation, potentially leading to increased potency and receptor selectivity. upc.eduresearchgate.net For analogs of Pro-Leu-Gly-NH2 (PLG), a closely related tripeptide, significant research has focused on synthesizing constrained analogs to probe the bioactive conformation, which is hypothesized to be a type II β-turn. nih.gov

One successful approach involves creating bicyclic structures. For example, indolizidinone scaffolds have been used to mimic a type VI β-turn, providing rigid peptidomimetics. nih.gov Another strategy employs the use of 2-azanorbornane as a bicyclic surrogate for proline or pipecolic acid, resulting in highly constrained hybrid analogs. researchgate.net The synthesis of these complex structures often involves multi-step sequences, such as Diels-Alder reactions to create the bicyclic core. researchgate.net These constrained analogs have been shown to modulate dopamine (B1211576) receptor binding, supporting the hypothesis that a specific turn conformation is crucial for activity. nih.gov

A common strategy to increase the metabolic stability of peptides is the isosteric replacement of the amide peptide bond (-CO-NH-) with a reduced peptide bond, also known as a pseudopeptide bond (ψ[CH₂-NH]). upc.edunih.gov This modification removes the carbonyl group, which is a primary site for proteolytic enzyme cleavage, thereby enhancing resistance to degradation. upc.eduresearchgate.net

The synthesis of pseudopeptides containing these reduced bonds has been successfully applied to various biologically active peptides. nih.gov Studies have shown that analogs containing a reduced peptide bond can retain their ability to bind to their target receptors, such as the major histocompatibility complex (MHC) class I molecules. nih.gov The incorporation of a reduced bond, for instance between specific residues in neurotensin (B549771) analogs, has been demonstrated to significantly improve resistance to proteolytic cleavage, leading to prolonged biological effects. researchgate.net This strategy offers a powerful tool for developing more stable and therapeutically viable peptidomimetics of this compound.

Conformationally Constrained Analogs

γ-Lactam and Spiro Bicyclic Lactam Scaffolds

The synthesis of conformationally constrained analogs of this compound and related peptides often involves the creation of γ-lactam and spiro bicyclic lactam scaffolds. These modifications aim to mimic or stabilize specific peptide conformations, such as β-turns, which are often crucial for biological activity.

The γ-lactam scaffold can be used to constrain the ψ₂ torsion angle of the peptide backbone. The stereochemistry at the C-3 position of the lactam ring dictates the type of β-turn that is mimicked. For instance, γ-lactam peptidomimetics of L-prolyl-l-leucyl-glycinamide (PLG) have been synthesized where the lactam ring replaces the prolyl-leucyl portion of the peptide. In some cases, lipophilic moieties are attached to the lactam ring to mimic the isobutyl side chain of the leucine (B10760876) residue, which has been shown to enhance activity at dopamine receptors. mdpi.com

Spiro bicyclic lactam scaffolds represent a more rigid form of conformational constraint. A series of 6.5.5 spiro bicyclic lactam scaffolds have been synthesized from pipecolic acid. researchgate.net The synthesis typically begins with the α-allylation of a protected pipecolic acid. Subsequent oxidative cleavage of the allyl group yields an aldehyde, which can then be condensed with an amino acid ester, such as D-cysteine methyl ester, to form pipecolyl thiazolidines. Cyclization of these intermediates, for example using Mukaiyama's reagent, affords the spiro bicyclic lactams. researchgate.netresearchgate.net The stereochemistry of the resulting scaffold determines the secondary structure it mimics; for example, a 6.5.5 spiro bicyclic lactam with 3'S,6'R,7'aR stereochemistry has been shown to mimic a type II β-turn. researchgate.net

| Scaffold Type | Key Synthetic Steps | Mimicked Conformation | Reference |

| γ-Lactam | Cyclization of a precursor containing a γ-amino acid or equivalent. | β-turn (type depends on stereochemistry) | mdpi.combeilstein-journals.org |

| Spiro Bicyclic Lactam | 1. α-allylation of pipecolic acid. 2. Oxidative cleavage to an aldehyde. 3. Condensation with an amino acid ester (e.g., D-cysteine methyl ester). 4. Cyclization. | Type II β-turn or other defined secondary structures. | researchgate.netacademie-sciences.fr |

α,α-Disubstituted Amino Acid Incorporation

The incorporation of α,α-disubstituted amino acids into the this compound structure is another strategy to induce conformational constraints and enhance metabolic stability. nih.gov The presence of two substituents on the α-carbon of an amino acid residue restricts the rotation around the peptide backbone bonds, favoring specific conformations.

The synthesis of α,α-disubstituted amino acids can be challenging due to steric hindrance. nih.gov Various methods have been developed, including the enantioselective allylic alkylation of aldimine esters, catalyzed by a synergistic copper/palladium dual catalyst system. researchgate.net This approach provides access to nonproteinogenic α,α-disubstituted α-amino acids in high yields and with excellent enantioselectivity. researchgate.net These modified amino acids can then be incorporated into peptide synthesis protocols. For example, α,α-disubstituted glycine (B1666218) analogs of PLG have been synthesized and evaluated, showing different activity profiles compared to their monosubstituted counterparts. beilstein-journals.org The development of methods for the genetically encoded, site-specific incorporation of α,α-disubstituted amino acids into proteins is also an expanding area of research, which could in the future be applied to the synthesis of complex peptide analogs. cam.ac.uknih.gov

Thiazolidine (B150603) Derivatives

Thiazolidine derivatives are another class of modifications used in the design of this compound analogs. The thiazolidine ring can be considered a bioisosteric replacement for a portion of the peptide backbone or can be used to create constrained bicyclic systems. nih.gov

In the context of spiro bicyclic lactam synthesis, thiazolidines are key intermediates. As mentioned previously, the condensation of an aldehyde derived from pipecolic acid with D-cysteine methyl ester yields pipecolyl thiazolidines, which are then cyclized to the target spiro bicyclic lactams. researchgate.netresearchgate.net Furthermore, the insertion of a thiomethylene bridge between the C-5 of a lactam ring and the α-carbon of the acetamide (B32628) in PLG peptidomimetics results in a fused thiazolidine-lactam bicyclic system. beilstein-journals.org The use of cysteine in the synthesis simplifies the introduction of this thiomethylene unit. beilstein-journals.org The synthesis of thiazolidine derivatives can be achieved through various methods, including multicomponent reactions and the use of diverse catalysts. nih.govderpharmachemica.com

Azapeptide and Other Backbone Modifications

Replacing one or more of the α-carbons in the peptide backbone with a nitrogen atom leads to the formation of azapeptides. This modification significantly alters the local conformation, hydrogen bonding properties, and susceptibility to enzymatic degradation. semanticscholar.orgresearchgate.net The incorporation of an aza-amino acid can induce or stabilize β-turn structures and has been used to develop peptidomimetics with improved pharmacokinetic properties. researchgate.netscispace.com For example, the replacement of glycine with aza-glycine in some peptides has been shown to increase their biological activity. researchgate.net The synthesis of azapeptide analogs often involves the use of protected aza-amino acid precursors, which are incorporated into the peptide chain using standard solid-phase or solution-phase synthesis techniques. nih.gov

| Modification Type | Key Feature | Potential Impact |

| Azapeptide | Replacement of Cα with a nitrogen atom. | Altered conformation, enhanced metabolic stability, modified H-bonding. |

| Phosphorothioate | Replacement of a non-bridging oxygen with sulfur in a phosphate (B84403) group. | Increased nuclease resistance, altered charge and binding properties. |

Fluoroalkylated Analogs for Modified Properties

The introduction of fluorine into the structure of this compound analogs is a strategy employed to modulate their physicochemical properties, such as hydrophobicity and metabolic stability. academie-sciences.fr Fluoroalkyl groups, particularly the trifluoromethyl (CF₃) group, can significantly increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes, including the blood-brain barrier. mdpi.comresearchgate.net

The synthesis of fluoroalkylated amino acids, such as α-trifluoromethylproline and α-trifluoromethylpipecolic acid, has been developed. academie-sciences.fr These can be synthesized from commercially available starting materials via methods like the Claisen condensation. academie-sciences.fr Once synthesized, these fluorinated amino acid analogs can be incorporated into the peptide sequence. For example, a fluorinated analog of PLG with an α-trifluoromethylproline replacing the proline residue demonstrated improved analgesic activity, which was attributed to its increased hydrophobicity and ability to diffuse across membranes. researchgate.net The synthesis of such analogs can be achieved using coupling reagents like EDC and HOBt, which can obviate the need for protecting the fluorinated amino acid in some cases. researchgate.net

| Fluorinated Analog | Synthetic Strategy | Modified Property | Reference |

| α-Trifluoromethylproline containing analog | Incorporation of synthesized α-trifluoromethylproline during peptide synthesis. | Increased hydrophobicity, enhanced membrane permeability. | mdpi.comresearchgate.net |

| α-Trifluoromethylpipecolic acid containing analog | Synthesis of enantiopure α-trifluoromethylpipecolic acid followed by incorporation into the peptide. | Increased lipophilicity. | academie-sciences.fr |

| General fluoroalkylated analogs | Nucleophilic fluorination (e.g., with DAST) or other fluorination methods on suitable precursors. | Modified pharmacokinetic properties. | uea.ac.uk |

Structural Characterization and Conformational Analysis

Spectroscopic Approaches for Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of molecules like Pipecolyl-leucyl-glycinamide, offering non-destructive ways to probe its chemical architecture and conformation in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily hydrogen (¹H) and carbon (¹³C). For this compound, ¹H and ¹³C NMR studies are fundamental in confirming the connectivity of the atoms and providing information about the peptide's conformation in solution. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Experimental ¹H NMR data for this compound has been recorded in water (H₂O) at frequencies of 500 MHz and 600 MHz. hmdb.cahmdb.ca The chemical shifts (δ) are indicative of the electronic environment of each proton.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Note: Data is based on experimental spectra from the Human Metabolome Database (HMDB) and may not represent a complete assignment.

| Proton Environment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Leucine (B10760876) α-CH | ~4.2 - 4.4 | hmdb.cahmdb.ca |

| Glycine (B1666218) α-CH₂ | ~3.8 - 4.0 | hmdb.cahmdb.ca |

| Pipecolyl α-CH | ~3.0 - 3.2 | hmdb.cahmdb.ca |

| Leucine γ-CH & β-CH₂ | ~1.5 - 1.8 | hmdb.cahmdb.ca |

| Pipecolyl ring CH₂ | ~1.3 - 1.9 | hmdb.cahmdb.ca |

| Leucine δ-CH₃ | ~0.9 | hmdb.cahmdb.ca |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Experimental data for similar compounds have been recorded in solvents like deuterated chloroform (B151607) (CDCl₃) and water (H₂O). hmdb.cahmdb.ca The positions of the carbonyl carbons are particularly informative for peptide structure analysis.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts Note: This table presents typical chemical shift ranges for the carbon types found in this compound, based on general NMR data. wisc.edu

| Carbon Environment | Chemical Shift (ppm) Range | Reference |

|---|---|---|

| Amide/Peptide Carbonyl (C=O) | 165 - 180 | wisc.edu |

| α-Carbons | 40 - 70 | wisc.edu |

| Alkyl side chain Carbons | 10 - 40 | wisc.edu |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed circularly polarized light versus right-handed circularly polarized light by chiral molecules. union.edu This technique is exceptionally sensitive to the secondary structure of peptides and proteins. nih.gov The far-UV region of the CD spectrum (typically 190-250 nm) can provide quantitative estimates of secondary structure content, such as α-helices, β-sheets, and turns. union.edu

For this compound, which is known to adopt turn-like conformations, CD spectroscopy would be an ideal tool to study its solution structure. researchgate.net Different types of β-turns give rise to characteristic CD spectra. union.edu For example, a classic type II β-turn often exhibits a negative band near 225-230 nm and a positive band near 205 nm. By analyzing the CD spectrum of this compound, researchers can gain evidence for the presence and type of its preferred conformational fold in solution and study how this conformation might change in response to different environmental factors. unipi.it

Crystallographic Studies of this compound Analogs

For instance, crystallographic analysis was used to confirm the structure of an iridium complex involved in the synthesis of related peptide structures. researchgate.net More directly relevant are studies on constrained analogs designed to mimic the active conformation of Pro-Leu-Gly-NH₂ (PLG), a closely related peptide. A series of 6.5.5 spiro bicyclic lactam scaffolds were synthesized from pipecolic acid to act as PLG mimetics. researchgate.net The stereochemistry of these rigid structures was confirmed, and it was found that a specific scaffold (with 3'S,6'R,7'aR stereochemistry) effectively mimicked a type II beta-turn, believed to be the active conformation. researchgate.net These crystallographic studies on rigid analogs provide strong indirect evidence for the probable conformation of the more flexible this compound.

Computational Modeling and Conformational Landscape Analysis

Computational methods complement experimental techniques by exploring the full range of possible conformations and identifying those that are energetically most favorable.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. csic.es By treating atoms as balls and bonds as springs, MM force fields (like AMBER) can rapidly calculate the energy of a given conformation. csic.esrsc.org This allows for geometry optimization, where the algorithm systematically alters the molecule's geometry to find a local or global energy minimum. For a flexible peptide like this compound, molecular mechanics can be used to explore its vast conformational space, identifying low-energy structures and the energetic barriers between them. rsc.org This approach helps to map out the molecule's conformational landscape without the need for a priori assumptions about its structure. csic.es

A key finding from both experimental and computational studies is that this compound and its parent compound, PLG, preferentially adopt a specific folded structure known as a β-turn. nih.govresearchgate.net A β-turn is a secondary structure motif where the polypeptide chain reverses its direction over the span of four amino acid residues. wikipedia.orgnih.gov This is often stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. wikipedia.org

NMR studies on a reduced peptide bond analog of PLG demonstrated a conformation in solution consistent with a β-turn. nih.gov Specifically, the conformation is identified as a type II β-turn. researchgate.net Type I and type II turns are the most common and are distinguished by the dihedral angles (φ, ψ) of the central two residues (i+1 and i+2). wikipedia.org The ability of synthetic peptidomimetics, such as specific γ-lactam and spiro bicyclic lactam scaffolds, to mimic this type II β-turn conformation has been a central theme in structure-activity relationship studies. researchgate.net The consistent observation that active analogs are those capable of adopting this specific turn structure strongly suggests that the β-turn is the biologically relevant conformation for this compound. researchgate.net

Mechanistic Investigations of Biological Activity Preclinical Focus

Modulation of Neurotransmitter Systems

Pipecolyl-leucyl-glycinamide and its analogs primarily exert their effects through nuanced interactions with central neurotransmitter systems, most notably the dopaminergic system. These interactions are characterized by allosteric modulation rather than direct receptor agonism or antagonism.

Dopamine (B1211576) Receptor Allosteric Modulation

The compound is recognized as an allosteric modulator of dopamine D2 receptors. nih.gov Unlike orthosteric ligands that bind directly to the dopamine binding site, this compound and its parent compound PLG bind to a topologically distinct site on the D2 receptor. This interaction modifies the receptor's conformation and its response to endogenous dopamine.

A primary mechanism of action is the modulation of the D2 receptor's affinity states for agonists. The D2 receptor exists in two main states: a high-affinity state, which is coupled to G-proteins and represents the active form of the receptor, and a low-affinity state. PLG has been shown to increase the affinity of the high-affinity state for agonists and to promote an increase in the proportion of D2 receptors in this state.

In preclinical studies using bovine striatal membranes, PLG was found to cause a dose-dependent enhancement of binding for the D2 agonist N-propylnorapomorphine (NPA). Scatchard analysis of this binding revealed a significant increase in the affinity of the agonist binding sites. Furthermore, analysis of antagonist versus agonist competition curves demonstrated an increase in both the population and the affinity of the high-affinity form of the D2 receptor following treatment with PLG.

| Parameter | Control | PLG-Treated | Reference |

|---|---|---|---|

| High-Affinity Sites (% of Total) | Data Not Specified | Increased | mdpi.com |

| Affinity of High-Affinity Sites | Data Not Specified | Significantly Increased | mdpi.com |

| Low-Affinity Sites (% of Total) | Data Not Specified | Decreased | mdpi.com |

The allosteric modulation of the D2 receptor by PLG and its analogs extends to downstream signaling pathways. This includes influencing the machinery involved in receptor desensitization and G-protein independent signaling.

G protein-coupled kinases (GRKs) and Arrestins : The activity of G protein-coupled receptors like the D2 receptor is regulated by GRKs and arrestins. While direct modulation of GRK or arrestin activity by this compound has not been extensively detailed, studies on its potent analog, PAOPA, provide insight. In a cellular model where D2 receptors, GRK2, and arrestin-3 were co-expressed, the addition of PAOPA was found to significantly increase agonist-induced D2 receptor internalization by approximately 33%. researchgate.net This suggests that the compound can influence the functional consequences of the GRK/arrestin system on the D2 receptor.

Extracellular signal-regulated kinases (ERK) : Research has shown that PLG (also known as MIF-1) can increase the phosphorylation of ERK. This indicates an activation of the mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway involved in cellular processes such as neuronal plasticity and gene expression.

Interactions with Oxytocin (B344502) System Analogs

Structurally, PLG is the C-terminal tripeptide of the hormone oxytocin. This relationship underlies some of its biological activities. Studies in rats have shown that PLG can induce some effects similar to those of oxytocin treatment, such as a decrease in diastolic blood pressure and locomotor activity. However, the interaction is complex, as high doses of PLG have been observed to decrease endogenous oxytocin levels in plasma. mdpi.com This suggests a feedback mechanism or a modulatory role within the broader oxytocin system.

Effects on Monoamine Levels in Brain Regions (e.g., noradrenaline, dopamine, serotonin)

Preclinical research has investigated the impact of PLG and its analogs, including those with D- or L-pipecolic acid substitutions for proline, on the steady-state levels of key monoamines in different brain regions of the rat. The effects are often region-specific and dependent on the precise chemical structure of the analog.

One study found that substituting proline with D- or L-pipecolic acid resulted in opposite changes in the dopamine (DA) level of the dorsal hippocampus. nactem.ac.ukresearchgate.netnactem.ac.uk Further modifications, such as the addition of a benzoxy-carbonyl (Z) group, altered these effects. For instance, Z-L-Pip-Leu-Gly-OMe was found to increase the serotonin (B10506) (5-HT) content of the mesencephalon and striatum. nactem.ac.uknactem.ac.uk Generally, N-terminal substitution with D-pipecolic acid tended to decrease monoamine levels, while L-pipecolic acid substitution tended to increase them. nactem.ac.uknactem.ac.uk

Another study reported that intraventricular administration of PLG induced dose- and region-dependent changes. For example, the dopamine level was increased in the dorsal hippocampus and striatum, while the serotonin level was increased in the hypothalamus and striatum but decreased in the dorsal hippocampus. nih.gov

| Compound/Analog | Brain Region | Effect on Monoamine Level | Reference |

|---|---|---|---|

| D-Pipecolic Acid Analog | Dorsal Hippocampus | Decrease in Dopamine | nactem.ac.ukresearchgate.netnactem.ac.uk |

| L-Pipecolic Acid Analog | Dorsal Hippocampus | Increase in Dopamine | nactem.ac.ukresearchgate.netnactem.ac.uk |

| Z-L-Pip-Leu-Gly-OMe | Mesencephalon & Striatum | Increase in Serotonin | nactem.ac.uknactem.ac.uk |

| Prolyl-leucyl-glycinamide | Dorsal Hippocampus & Striatum | Increase in Dopamine | nih.gov |

| Prolyl-leucyl-glycinamide | Hypothalamus & Striatum | Increase in Serotonin | nih.gov |

| Prolyl-leucyl-glycinamide | Dorsal Hippocampus | Decrease in Serotonin | nih.gov |

Cellular and Molecular Mechanisms of Action

At the cellular and molecular level, the biological activity of this compound and its parent compound involves the regulation of immediate early genes and key signaling kinases. A significant molecular marker of its action is the induction of c-Fos, a protein product of an immediate early gene that is often used as a marker for neuronal activation.

Studies have shown that PLG can increase c-Fos expression in various brain regions. This effect is complex, as the compound also demonstrates the ability to modulate the c-Fos response to other stimuli. For example, while the D2 receptor antagonist haloperidol (B65202) robustly induces c-Fos expression in the striatum, co-administration of PLG has been shown to significantly attenuate this response. This modulatory effect on gene expression highlights the compound's role in normalizing dopamine signaling pathways rather than simply acting as a direct activator. As mentioned previously, the activation of the ERK/MAPK pathway is another key molecular mechanism underlying its cellular effects.

Impact on Immediate Early Gene Expression (e.g., c-fos and Fos protein)

This compound has been shown to modulate the expression of immediate early genes, such as c-fos, which are rapidly transcribed in response to neuronal stimulation. The protein product of the c-fos gene, Fos protein, is often used as a marker for neuronal activity.

In preclinical studies, the administration of the antipsychotic drug haloperidol has been demonstrated to cause a significant and temporary rise in the expression of c-fos mRNA and the levels of Fos protein in the striatum of rats. mdpi.com This induction of immediate early genes by haloperidol is thought to be a factor in the development of extrapyramidal side effects. Research investigating the effects of this compound on this process has revealed that its co-administration with haloperidol can attenuate the increase in both c-fos and Fos protein expression. mdpi.com

One study reported that haloperidol alone induced a 500% increase in c-fos expression and a 100% increase in Fos protein expression. mdpi.com When this compound was administered concurrently with haloperidol, these increases were significantly reduced. mdpi.com

| Treatment | c-fos Expression Increase | Fos Protein Expression Increase | Attenuation by this compound |

|---|---|---|---|

| Haloperidol | 500% | 100% | N/A |

| Haloperidol + this compound | Attenuated by 170% | Attenuated by 75% | Yes |

Regulation of Intracellular Signaling Cascades (e.g., D2 receptor internalization)

This compound has been identified as an allosteric modulator of the dopamine D2 receptor, which plays a crucial role in various neurological processes. nih.govh1.co Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and in doing so, they can alter the receptor's affinity for its natural ligand or other drugs.

Preclinical research has demonstrated that this compound does not directly compete with dopamine receptor agonists or antagonists for their binding site. Instead, it enhances the binding of D2 receptor agonists. scispace.com This is achieved by increasing the affinity of the high-affinity state of the D2 receptor for its agonists and by increasing the proportion of D2 receptors that are in this high-affinity state. nih.govscispace.com The high-affinity state of the D2 receptor is the conformation that is coupled to G-proteins, initiating intracellular signaling cascades.

The table below summarizes the modulatory effects of this compound on the dopamine D2 receptor based on in vitro binding assays.

| Parameter | Effect of this compound |

|---|---|

| D2 Receptor Agonist Binding | Enhancement |

| Affinity of High-Affinity State | Increase |

| Proportion of High-Affinity State Receptors | Increase |

| D2 Receptor Antagonist Binding | No effect |

This modulation of the D2 receptor's affinity for its agonists is a key mechanism through which this compound can influence intracellular signaling pathways. By promoting the high-affinity, G-protein-coupled state of the receptor, it can potentiate the downstream effects of dopamine and other D2 receptor agonists.

Enzyme Interactions and Stability in Biological Systems (e.g., protease resistance)

The stability of peptides in biological systems is a critical factor in their therapeutic potential, as they are often susceptible to degradation by proteases. Studies on this compound have shown that it is metabolized in the body, with its half-life varying between species.

In rats, intravenously administered this compound has a relatively short half-life of approximately 9 minutes. In humans, the disappearance of radioactivity from plasma following an intravenous injection of radiolabeled this compound follows a multiexponential pattern. The half-life of the initial, rapid phase is approximately 1.9 minutes, while the second, slower phase has a half-life of about 15.2 minutes.

The degradation of this compound is, in part, due to the action of peptidases. In vitro studies using tissue homogenates from different regions of the rat brain, including the hypothalamus, pituitary, and cerebral cortex, have demonstrated that the peptide is rapidly hydrolyzed. The peptidase activity was found to be highest in the pituitary, followed by the hypothalamus and the cerebral cortex. Interestingly, the rate of metabolism was observed to be lower in tissues from female rats compared to male rats.

| Species | Half-Life |

|---|---|

| Rat | ~9 minutes |

| Human (initial phase) | ~1.9 minutes |

| Human (second phase) | ~15.2 minutes |

The metabolites of this compound identified in preclinical studies include Prolyl-leucine, Leucyl-glycinamide, and Prolyl-leucyl-glycine. The relatively rapid degradation of this compound in biological systems highlights the importance of considering its pharmacokinetic profile in the design of therapeutic strategies.

Preclinical Pharmacological Research and Experimental Models

In Vitro Assays for Receptor Binding and Functional Activity

In vitro studies have been fundamental in characterizing the molecular mechanisms of action for these peptides, specifically their ability to modulate dopamine (B1211576) receptor affinity and function.

Radioligand binding assays have been employed to investigate the interaction of L-prolyl-L-leucyl-glycinamide (PLG), a closely related analogue of Pipecolyl-leucyl-glycinamide, with dopamine receptors in brain tissue. These studies have revealed that PLG can modulate the binding characteristics of dopamine D2 receptors. nih.gov Research using rat striatal membranes has shown that PLG does not compete directly for the binding site of dopamine agonists or antagonists but rather allosterically modulates the receptor's affinity for agonists. mcmaster.cascispace.com

One key finding is that PLG selectively enhances the binding affinity of the dopamine agonist [³H]apomorphine to striatal dopamine receptors. mcmaster.ca Conversely, it does not affect the binding of the dopamine antagonist [³H]spiperidol. mcmaster.cascispace.com This suggests that PLG may stabilize a high-affinity state of the dopamine receptor, which is preferentially recognized by agonists, thereby facilitating dopaminergic neurotransmission. mcmaster.ca These findings support the hypothesis that a specific binding site for PLG exists within the central nervous system, which has a modulatory effect on dopamine receptor sensitivity. nih.gov

| Radioligand | Ligand Type | Observed Effect of PLG | Reference |

|---|---|---|---|

| [³H]apomorphine | Agonist | Enhanced binding affinity | mcmaster.ca |

| [³H]spiperidol | Antagonist | No effect on binding | mcmaster.cascispace.com |

Functional assays have provided further insight into the consequences of receptor binding. Studies have investigated the effect of PLG on dopamine-sensitive adenylate cyclase, an enzyme linked to dopamine receptor activation and responsible for the production of cyclic AMP (cAMP). Research has shown that PLG can inhibit the activity of dopamine-sensitive adenylate cyclase in the striatum of rats and monkeys in a dose-dependent manner. scispace.com This finding indicates that despite enhancing agonist binding, the peptide's functional effect may involve a complex regulation of post-receptor signaling pathways. The modulation of the dopamine receptor-adenylate cyclase complex is considered a potential mechanism through which PLG facilitates nigrostriatal dopaminergic neurotransmission. mcmaster.ca Specific data from Receptor Selection and Amplification Technology (R-SAT) assays for this compound are not prominently available in the reviewed literature.

In Vivo Animal Models of Central Nervous System Processes

In vivo studies using rodent models have been crucial for understanding the physiological and behavioral effects of these peptides, particularly in contexts of substance dependence and dopamine-related motor disorders.

The effects of a substituted tripeptide analogue, D-Pipecolyl-leucyl-glycinamide, have been specifically investigated in the context of ethanol (B145695) tolerance and dependence in mice. Research findings indicate that the peptide has a modulatory role in the development of tolerance to ethanol. researchgate.net When administered at higher doses, D-Pipecolyl-leucyl-glycinamide was found to inhibit the development of tolerance to the effects of ethanol. researchgate.net However, in the same study, repeated administration of the peptide did not appear to influence the development of ethanol dependence. researchgate.net

| Phenomenon | Effect of Peptide Administration | Reference |

|---|---|---|

| Ethanol Tolerance Development | Inhibited at higher doses (0.05-5.0 µg/mouse) | researchgate.net |

| Ethanol Dependence Development | No significant effect observed | researchgate.net |

The potential of these peptides to modulate dopamine-related functions has been extensively studied in animal models of Parkinson's disease.

The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats is a standard preclinical model for Parkinson's disease, where damage to the nigrostriatal dopamine pathway leads to motor asymmetry. This asymmetry can be quantified by observing rotational behavior induced by dopamine agonists like apomorphine (B128758). nih.govamegroups.org

Studies have consistently shown that while PLG alone does not induce rotational behavior in these 6-OHDA lesioned animals, it significantly enhances the rotational effects of both apomorphine and amphetamine. nih.gov This potentiation of dopamine agonist-induced rotation exhibits a biphasic or bell-shaped dose-response relationship, where the effect diminishes at higher doses. nih.govnih.gov This suggests a specific therapeutic window for its modulatory activity. nih.gov The observed effects point towards a postsynaptic mechanism of action, as PLG modulates the response to direct dopamine agonists. nih.govnih.gov This body of research suggests that PLG and its analogues can modulate dopamine receptor activity and may hold potential for addressing symptoms associated with dopamine dysfunction. nih.gov

| Compound Administered | Observed Effect on Rotation | Dose-Response Profile | Reference |

|---|---|---|---|

| PLG alone | Ineffective at inducing rotation | N/A | nih.gov |

| PLG + Apomorphine | Potentiated contralateral rotation | Bell-shaped / Biphasic | nih.govnih.gov |

| PLG + Amphetamine | Enhanced rotation | Biphasic | nih.gov |

Research on Amnesia Models

This compound (MIF-1) has shown potential in preclinical models of amnesia and cognitive impairment. Research indicates that the peptide can counteract memory deficits induced by protein synthesis inhibitors and other disruptive procedures. nih.gov

Specifically, studies have demonstrated that MIF-1 can attenuate amnesia induced by puromycin, an antibiotic that inhibits protein synthesis and thereby disrupts memory consolidation. nih.govresearchgate.net It has also been found to be effective against amnesia caused by electroconvulsive shock. nih.gov Beyond reversing induced amnesia, MIF-1 appears to facilitate memory processes under normal conditions. It has been shown to enhance passive avoidance retention and facilitate the acquisition of brightness discrimination tasks, suggesting a role in memory consolidation and attentional processes. nih.govnih.gov These nootropic effects point to the peptide's potential to influence the molecular mechanisms underlying learning and memory. wikipedia.org

Behavioral Modulations in Social Interaction Paradigms

The role of this compound and its analogs has been explored in animal models of social behavior, particularly those relevant to the negative symptoms of schizophrenia, such as social withdrawal. Research has utilized models where social deficits are induced by N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801.

A potent analog of PLG, PAOPA, has been shown to prevent deficits in social interaction caused by sub-chronic treatment with MK-801 in rats. nih.gov Furthermore, PAOPA administered alone was found to increase social behavior. nih.gov These findings suggest that the compound may help ameliorate social withdrawal. nih.gov This capacity to impede social deficits has been observed in other preclinical models as well. nih.govmcmaster.ca In a different paradigm, MIF-1 was reported to reverse the increase in social activity that results from isolation, indicating a modulatory role in social behavior. nih.gov The mechanism for these effects is thought to be related to PAOPA's function as a positive allosteric modulator of the dopamine D2 receptor, potentially normalizing neurotransmission in pathways that govern social interaction. nih.gov

Exploration of Other Systemic Effects

Antihypertensive Research in Spontaneously Hypertensive Rat Models

Research into the systemic effects of this compound (PLG) has extended to cardiovascular regulation, specifically its potential antihypertensive properties. The spontaneously hypertensive rat (SHR) is a widely used genetic model for human essential hypertension. Studies suggest that an upregulation of striatal dopamine receptors in the central nervous system is a feature of these animals. nih.gov

Given that PLG is known to modulate dopamine receptors, its effects on blood pressure have been investigated in this model. nih.gov Studies have shown that specific synthetic analogues of PLG, which incorporate cyclic amino-acid residues like thiazolidine-2-carboxamide, exhibit an antihypertensive effect in 16-week-old SHRs during the established phase of hypertension. nih.gov It was observed that the laevo-isomer of one such PLG analogue also down-regulated the up-regulated dopamine receptors. nih.gov These findings support the hypothesis that central dopaminergic pathways play a significant role in the pathogenesis of hypertension in the SHR model and suggest that modulation of these pathways by PLG-related compounds could be a viable therapeutic strategy. nih.gov

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Requirements for Biological Activity

While a specific pharmacophore model for Pipecolyl-leucyl-glycinamide has not been explicitly defined in the literature, key structural features essential for its biological activity can be inferred from studies of related compounds. The molecule consists of three main components: the N-terminal pipecolic acid ring, the central leucine (B10760876) residue, and the C-terminal glycinamide (B1583983).

The N-terminal heterocyclic amino acid plays a crucial role in the molecule's activity. In analogs of L-prolyl-L-leucyl-glycinamide (PLG), the proline residue can be substituted with other heterocyclic amino acids, including pipecolic acid, without loss of activity nih.gov. This suggests that the presence of a cyclic structure at the N-terminus is a key requirement. This ring structure likely serves to constrain the conformational flexibility of the peptide backbone, which is often a critical factor for receptor binding.

The central leucine residue contributes a bulky, hydrophobic side chain. This feature is common in many biologically active peptides and is often involved in hydrophobic interactions with the target receptor. The specific nature and size of this side chain are likely important for potency.

The C-terminal glycinamide is another essential component. The amide group at the C-terminus is a common feature in many neuropeptides and is known to protect against degradation by carboxypeptidases, thereby increasing the peptide's biological half-life. The glycine (B1666218) residue itself provides conformational flexibility.

Based on this, a putative pharmacophore model for this compound would include:

A constrained cyclic group at the N-terminus (the pipecolic acid ring).

A hydrophobic feature (the leucine side chain).

A hydrogen bond donor/acceptor group (the C-terminal amide).

Impact of Amino Acid Substitutions and Residue Modifications on Activity and Potency

Studies on analogs of L-prolyl-L-leucyl-glycinamide (PLG), a closely related compound, have provided significant insights into the effects of amino acid substitutions on biological activity.

N-Terminal Residue: The substitution of the N-terminal proline in PLG with other heterocyclic amino acids has been explored. Notably, the replacement of L-proline with L-pipecolic acid (forming this compound) resulted in an analog with activity comparable to the parent compound in enhancing the binding of a dopamine (B1211576) receptor agonist nih.gov. This indicates that the six-membered ring of pipecolic acid can effectively mimic the five-membered ring of proline in this context. However, not all substitutions are well-tolerated. For instance, replacement with a thiazolidine-2-carboxylic acid residue was found to be inactive in the same assay nih.gov. This highlights the specific structural and conformational requirements of the N-terminal position.

| N-Terminal Substitution in Leu-Gly-NH2 Analogs | Relative Activity |

| L-Proline (PLG) | Active |

| L-Pipecolic Acid | Active |

| D-Proline | Active |

| Pyroglutamic Acid | Active |

| Azetidine-2-carboxylic Acid | Active |

| L-delta-3,4-Proline | Active |

| Thiazolidine-2-carboxylic Acid | Inactive |

| D-delta-3,4-Proline | Inactive |

Data compiled from studies on L-prolyl-L-leucyl-glycinamide analogs. nih.gov

Central and C-Terminal Residues: Information regarding substitutions at the leucine and glycine positions in this compound is less direct. However, in the broader context of bioactive peptides, the central hydrophobic residue is often crucial for potency, and modifications to the C-terminal amide can significantly impact stability and activity.

In a different peptide series, the substitution of proline with L-pipecolic acid at a scissile bond converted a substrate of HIV proteinase into a selective inhibitor nih.gov. This demonstrates that the substitution of proline with pipecolic acid can have profound effects on the biological activity profile of a peptide, transforming it from a substrate to an inhibitor nih.gov.

Correlation of Conformational Preferences with Modulatory Activity

The conformation of this compound is heavily influenced by the pipecolic acid residue, which imparts distinct structural properties compared to its proline-containing counterpart. The six-membered ring of pipecolic acid is more flexible than the five-membered ring of proline nih.gov.

The increased flexibility of the pipecolic acid ring may also allow for a more favorable binding conformation to be adopted upon interaction with a receptor nih.gov. Computational studies have suggested that the increased flexibility of pipecolic acid-containing peptides can lead to structural changes in transition states, which could explain differences in biological activity compared to proline analogs nih.gov.

The ability of the N-terminal residue to adopt a specific conformation is believed to be critical for the modulatory activity of these tripeptides on dopamine receptors. The comparable activity of this compound and L-prolyl-L-leucyl-glycinamide suggests that the conformation adopted by the pipecolic acid-containing peptide can effectively mimic that of the proline-containing peptide in the context of receptor interaction nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Analog Design

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Synthesis and Biological Evaluation: A library of analogs with systematic variations in the pipecolic acid, leucine, and glycinamide moieties would be synthesized and tested for a specific biological activity.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape indices, surface area, volume, etc.

Amino acid descriptors: Hydrophobicity, steric parameters (e.g., STERIMOL), and electronic properties of the side chains.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using techniques like cross-validation and external test sets.

In the context of tripeptides, studies have shown that descriptors related to the hydrophobicity and bulkiness of the amino acid side chains are often critical for predicting biological activity mdpi.com. For example, in QSAR models of bitter tripeptides, the hydrophobicity of the C-terminal amino acid and the electronic properties of the middle amino acid were found to be important mdpi.com. Similar principles could be applied to model the activity of this compound analogs.

The development of reliable QSAR models for this class of compounds would be a valuable tool for guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Advanced Research Methodologies and Future Directions

Application of Advanced Analytical Techniques in Research

The characterization and quantification of Pipecolyl-leucyl-glycinamide and its analogs in research settings demand highly sensitive and specific analytical methods. A combination of chromatographic and spectroscopic techniques is essential for elucidating its structure, purity, and conformational properties.

Key analytical techniques employed in the study of this peptide include:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for the purification and purity assessment of synthesized this compound. Reversed-phase HPLC is commonly used to separate the peptide from starting materials and byproducts.

Mass Spectrometry (MS): MS is critical for confirming the molecular weight of the peptide and for its structural elucidation. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to generate ions for analysis. High-resolution mass spectrometry provides precise mass measurements, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies are invaluable for determining the three-dimensional structure and conformation of this compound in solution. These studies have been used to demonstrate that certain analogs can adopt a β-turn conformation, which is often crucial for biological activity nih.gov.

Circular Dichroism (CD): CD spectroscopy is utilized to verify the conformational properties of designed peptidomimetics, providing insights into their secondary structure, such as the presence of specific folds or turns nih.gov.

X-ray Crystallography: This technique provides definitive evidence of the solid-state conformation of peptide analogs, which can be used to validate and refine computational models of peptide structure nih.gov.

| Analytical Technique | Application in this compound Research | Key Insights Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and purity analysis of the peptide and its analogs. | Ensures the quality and homogeneity of the compound for biological testing. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural analysis. | Verifies the chemical identity and elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of 3D structure and conformation in solution. | Reveals conformational preferences, such as β-turns, relevant to activity nih.gov. |

| Circular Dichroism (CD) | Analysis of secondary structure in peptidomimetics. | Confirms designed conformational constraints in novel analogs nih.gov. |

| X-ray Crystallography | Determination of the precise solid-state molecular structure. | Provides detailed conformational data to inform drug design nih.gov. |

Integration of Omics Technologies in Mechanistic Studies

To understand the broader biological impact of this compound, researchers are moving beyond single-target assays to more holistic systems-level approaches. Omics technologies, which allow for the large-scale study of biological molecules, are poised to provide deeper insights into the peptide's mechanism of action.

Transcriptomics (mRNA Profiling): One of the key applications in this area involves studying how the peptide modulates gene expression in the brain. For instance, research has shown that L-prolyl-L-leucyl-glycinamide (PLG), a closely related peptide, can influence the expression of immediate early genes like c-fos. Acute treatment with the antipsychotic drug haloperidol (B65202) leads to a significant increase in striatal c-fos mRNA and its protein product, Fos nih.gov. Co-administration of PLG or its potent peptidomimetic analog, PAOPA, was found to significantly attenuate this haloperidol-induced c-fos expression nih.gov. This finding suggests that the peptide's neuromodulatory effects may be mediated, at least in part, through the regulation of gene expression pathways in the striatum.

| Compound | Effect on Haloperidol-Induced Expression | Finding |

|---|---|---|

| Haloperidol (2 mg/kg) | c-fos expression | Induced a 500% increase nih.gov. |

| Haloperidol (2 mg/kg) | Fos protein expression | Induced a 100% increase nih.gov. |

| PLG (20 mg/kg) + Haloperidol | c-fos and Fos expression | Attenuated the haloperidol-induced responses nih.gov. |

| PAOPA (10 µg/kg) + Haloperidol | c-fos and Fos expression | Attenuated the haloperidol-induced responses nih.gov. |

Future research could expand on these findings by using techniques like RNA-sequencing to generate comprehensive mRNA profiles of brain tissue following treatment, identifying entire networks of genes and pathways modulated by the peptide. Other omics approaches, such as proteomics and metabolomics, could further elucidate downstream changes in protein expression and metabolic activity, providing a complete picture of the peptide's cellular impact.

Theoretical Considerations in Peptide and Peptidomimetic Design

The therapeutic potential of natural peptides is often limited by poor metabolic stability and bioavailability. Consequently, a major focus of research is the design of peptidomimetics—molecules that mimic the structure and function of the native peptide but with improved drug-like properties .

The design of analogs of this compound is guided by several theoretical principles:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding which parts of the peptide are essential for its activity. By systematically modifying the peptide's structure—for example, by substituting amino acids or altering the peptide backbone—researchers can identify key pharmacophoric elements. Studies have explored replacing the peptide bond with a CH2-NH function to create reduced peptide bond analogs nih.gov.

Conformational Constraint: Many bioactive peptides adopt a specific three-dimensional shape, such as a β-turn, to interact with their biological target. Peptidomimetic design often involves introducing chemical modifications that lock the molecule into this bioactive conformation. For this compound analogs, α,α-disubstituted amino acids have been incorporated to explore the conformational effects of constraints at specific torsion angles nih.gov. The goal is to enhance receptor affinity and selectivity by reducing the entropic penalty of binding mdpi.com.

Improving Physicochemical Properties: Design strategies also aim to modify properties like lipophilicity and polar surface area to enhance absorption and the ability to cross the blood-brain barrier. For a drug to be orally bioavailable and CNS-active, specific limits on these parameters are generally considered nih.gov.

| Design Strategy | Example Modification for PLG Analogs | Rationale |

|---|---|---|

| Structure-Activity Relationship (SAR) | Substitution of amino acid residues nih.gov. | Identify essential components for biological activity. |

| Conformational Constraint | Incorporation of α,α-disubstituted amino acids nih.gov. | To pre-organize the molecule in its bioactive conformation and enhance potency. |

| Backbone Modification | Replacement of a peptide bond with a CH2-NH group nih.gov. | Increase stability against enzymatic degradation. |

| Cyclization | Formation of cyclic peptides like cyclo(Leu-Gly) nih.gov. | Enhance stability and conformational rigidity. |

One successful example is the extended analog Pro-Leu-Deg-NH2, which was found to be 10 times more potent than the parent compound in animal models, demonstrating the power of these design principles nih.gov.

Emerging Research Avenues for Novel Modulators of Neurotransmission

The study of this compound and its analogs is part of a broader effort to discover novel modulators of neurotransmission for treating neurological and psychiatric disorders nih.govfrontiersin.org. Neuropeptides and their mimetics represent a promising class of therapeutics because they can offer high specificity and potency for their targets, such as G protein-coupled receptors (GPCRs) florey.edu.au.

Emerging research avenues in this field include:

Targeting Allosteric Sites: Rather than competing with the endogenous ligand at the primary binding site (an orthosteric site), novel modulators can be designed to bind to allosteric sites on a receptor. This can fine-tune receptor activity in a more nuanced way, potentially offering better therapeutic profiles and fewer side effects. The modulatory effects of this compound on dopamine (B1211576) receptors suggest it may act through such allosteric mechanisms.

Multi-Target Ligands: Many CNS disorders involve the dysregulation of multiple neurotransmitter systems. There is growing interest in developing single molecules that can modulate more than one target simultaneously. Phytochemicals, for example, often exert their effects by modulating multiple pathways, including various neurotransmitter systems mdpi.com.

Leveraging Novel Delivery Systems: Overcoming the blood-brain barrier remains a significant challenge for peptide-based drugs. Future research will likely focus on innovative delivery strategies, such as the use of nanoparticles or conjugation to molecules that can actively transport the drug into the brain nih.gov.

Identifying Novel Neurotransmitter Transporters and Receptors: The discovery of new molecular targets within the brain is a key driver of innovation. Research programs aimed at identifying and characterizing novel neurotransmitter transporters and receptors will open up new possibilities for therapeutic intervention researchdata.edu.au.

The continued exploration of neuropeptide analogs like this compound, aided by advanced analytical, omics, and design technologies, holds significant promise for the development of the next generation of CNS therapeutics.

Q & A

Basic Research Questions

Q. What are the structural characteristics of Pipecolyl-leucyl-glycinamide, and how do they influence its biological activity?

- Methodology : Use spectroscopic techniques (e.g., NMR, X-ray crystallography) to resolve stereochemistry and confirm peptide bond configurations. Compare structural analogs to identify critical residues for receptor binding. Validate findings with in vitro assays (e.g., competitive binding studies) .

Q. What standardized assays are recommended for quantifying this compound in biological matrices?

- Methodology : Employ liquid chromatography-mass spectrometry (LC-MS) with isotopic labeling for specificity. Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix interference. Validate assay precision using intra- and inter-day reproducibility tests .

Q. How can researchers design a pilot study to assess this compound’s pharmacokinetic profile?

- Methodology : Apply the PICOT framework (Population: animal model; Intervention: dose range; Comparison: vehicle control; Outcome: plasma half-life; Time: 24-hour sampling). Use non-compartmental analysis for AUC calculations and compartmental modeling for distribution kinetics .

Advanced Research Questions

Q. How should experimental designs be optimized to resolve contradictions in reported receptor-binding affinities of this compound?

- Methodology : Conduct a systematic review using PICO (Population: cell lines; Intervention: ligand concentration; Comparison: reference agonists; Outcome: IC50 values). Perform meta-analysis with heterogeneity testing (e.g., I² statistic) to identify confounding variables (e.g., assay temperature, buffer pH) .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound?

- Methodology : Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Purity (>98%), enantiomeric excess.

- Process Parameters : Solid-phase synthesis resin type, coupling reagent efficiency.

- Analytical Validation : Use HPLC-UV/ELSD for real-time monitoring .

Q. How can multi-omics approaches elucidate this compound’s downstream signaling pathways?

- Methodology : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics (LC-MS/MS). Apply pathway enrichment analysis (e.g., DAVID, STRING) to identify overrepresented networks. Validate hypotheses with CRISPR/Cas9 knockouts of candidate genes .

Q. What computational frameworks predict this compound’s interactions with non-canonical receptors?

- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding stability. Train machine learning models (e.g., Random Forest) on existing ligand-receptor datasets to prioritize high-probability targets .

Methodological Frameworks

- PICOT/PICO : Critical for structuring hypothesis-driven studies (e.g., dose-response relationships, comparative efficacy) .

- FINER Criteria : Evaluate feasibility, novelty, and ethical alignment during question formulation .

- Reproducibility : Document search strings, inclusion/exclusion criteria, and statistical workflows per PRISMA guidelines .

Data Analysis and Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.